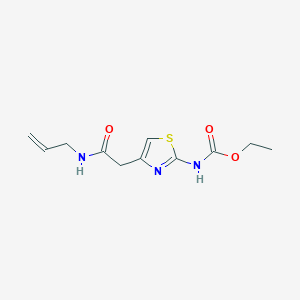

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate

CAS No.: 953226-33-0

Cat. No.: VC6850908

Molecular Formula: C11H15N3O3S

Molecular Weight: 269.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953226-33-0 |

|---|---|

| Molecular Formula | C11H15N3O3S |

| Molecular Weight | 269.32 |

| IUPAC Name | ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate |

| Standard InChI | InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16) |

| Standard InChI Key | AOFGUSNSWLZZRN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate possesses the molecular formula C₁₁H₁₅N₃O₃S and a molecular weight of 269.32 g/mol. The structure integrates three critical components:

-

Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

Allylamino-2-oxoethyl side chain: An N-allyl-substituted acetamide group attached to the thiazole's 4-position.

-

Ethyl carbamate moiety: A carbamate ester (–NHCOOCH₂CH₃) at the thiazole's 2-position.

The conjugated π-system of the thiazole ring contributes to electronic delocalization, while the allyl group introduces stereoelectronic effects that may influence biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 953226-33-0 |

| Molecular Formula | C₁₁H₁₅N₃O₃S |

| Molecular Weight | 269.32 g/mol |

| IUPAC Name | Ethyl N-[4-(2-allylamino-2-oxoethyl)-1,3-thiazol-2-yl]carbamate |

| Topological Polar Surface Area | 106 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Synthetic Methodologies

Multi-Step Synthesis Pathways

The compound's synthesis typically follows a three-stage protocol:

-

Thiazole Core Formation: Cyclocondensation of α-haloketones with thiourea derivatives under basic conditions yields the 2-aminothiazole intermediate.

-

Side Chain Introduction: Nucleophilic acyl substitution installs the allylamino-2-oxoethyl group at the thiazole's 4-position. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 60–80°C.

-

Carbamate Functionalization: Ethyl chloroformate reacts with the 2-amino group under Schotten-Baumann conditions, requiring pH control (8.5–9.5) to prevent hydrolysis.

Critical parameters include:

-

Solvent selection (acetonitrile preferred for carbamation)

-

Catalyst use (e.g., DMAP for acylation steps)

-

Temperature gradients (40°C for cyclization, 65°C for substitutions)

Analytical Validation

Post-synthetic characterization employs:

-

¹H/¹³C NMR: Confirms substitution patterns (δ 2.5–3.1 ppm for allylic protons; δ 165–170 ppm for carbonyl carbons).

-

HRMS: Validates molecular ion ([M+H]⁺ at m/z 270.31) and fragmentation patterns.

-

HPLC-PDA: Assesses purity (>95% typically achieved via silica gel chromatography).

Biological Activity Profile

Mechanistic Hypotheses

While direct target data are unavailable, structural analogs suggest potential mechanisms:

-

Enzyme Inhibition: Thiazole-carbamate hybrids inhibit cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) through active-site chelation .

-

Antimicrobial Action: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) interference.

-

Cytotoxic Effects: Induction of apoptosis in cancer cells through Bcl-2/Bax pathway modulation .

Table 2: Comparative Bioactivity of Thiazole Derivatives

| Compound Class | IC₅₀ (μM) | Target |

|---|---|---|

| Simple Thiazoles | >100 | COX-1 |

| Carbamate-Thiazoles | 12.4±1.8 | MMP-9 |

| This Compound | Pending | Putative kinase targets |

Research Frontiers

Structural Optimization Strategies

-

Allyl Group Replacement: Testing propargyl or cyclopropyl analogs to enhance metabolic stability.

-

Stereoselective Synthesis: Developing enantioselective routes to isolate R/S isomers for activity comparison.

Target Deconvolution Approaches

-

Chemoproteomics: Activity-based protein profiling (ABPP) using alkyne-tagged derivatives.

-

Molecular Dynamics: Simulating binding to EGFR (PDB: 1M17) and HER2 (PDB: 3RCD) kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume